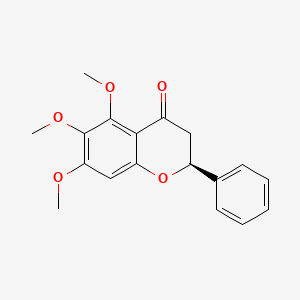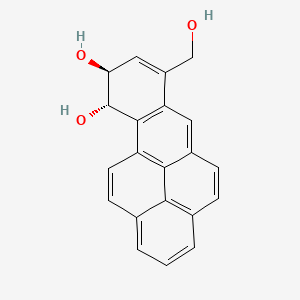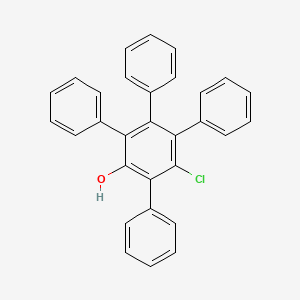
Trithiazetidin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trithiazetidin-1-ium is a heterocyclic compound characterized by a unique ring structure containing sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Trithiazetidin-1-ium typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thioamide with a halogenated amine in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: Trithiazetidin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Trithiazetidin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: this compound derivatives are used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Trithiazetidin-1-ium involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the disruption of normal cellular processes. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity.
Similar Compounds:
1,2,3-Triazoles: These compounds share a similar ring structure but contain nitrogen atoms instead of sulfur.
Thiadiazoles: These compounds also contain sulfur and nitrogen atoms but differ in their ring structure and reactivity.
Uniqueness: this compound is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and form stable complexes with metal ions sets it apart from other similar compounds.
特性
| 79796-24-0 | |
分子式 |
H2NS3+ |
分子量 |
112.2 g/mol |
IUPAC名 |
2-thia-1,3-dithionia-4-azanidacyclobutane |
InChI |
InChI=1S/H2NS3/c1-2-4-3-1/h2-3H/q+1 |
InChIキー |
WRRTWKSWAZLVGQ-UHFFFAOYSA-N |
正規SMILES |
[N-]1[SH+]S[SH+]1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Amino(4-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14440154.png)



![3-Methyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14440217.png)


